molecular formula C19H14ClN3O2S2 B12345152 N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 4512-15-6

N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12345152
CAS No.: 4512-15-6
M. Wt: 415.9 g/mol
InChI Key: OZFWIKGJXBWLNH-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiophene ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Rings: The benzothiophene and oxadiazole rings are coupled using appropriate linking agents.

    Introduction of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions.

    Final Assembly: The benzyl group is introduced in the final step, often through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • N-benzhydryl-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of both benzothiophene and oxadiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

4512-15-6

Molecular Formula

C19H14ClN3O2S2

Molecular Weight

415.9 g/mol

IUPAC Name

N-benzyl-2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14ClN3O2S2/c20-16-13-8-4-5-9-14(13)27-17(16)18-22-23-19(25-18)26-11-15(24)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)

InChI Key

OZFWIKGJXBWLNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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